![molecular formula C13H12N2O5S B3342704 N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide CAS No. 299968-56-2](/img/structure/B3342704.png)
N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(2-Methoxyphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-methoxyaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyphenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-(2-Aminophenyl)-4-nitrobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Scientific Research Applications
N-(2-Methoxyphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways.
Comparison with Similar Compounds
N-(2-Methoxyphenyl)-4-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
N-(2-Methoxyphenyl)-4-aminobenzenesulfonamide: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
N-(2-Methoxyphenyl)-4-chlorobenzenesulfonamide:
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: The methyl group provides different steric and electronic effects compared to the nitro group.
Biological Activity
N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group, a nitro group, and a methoxy-substituted phenyl ring. The presence of the nitro group is critical for its biological activity, as it can undergo reduction to form reactive intermediates that interact with biological macromolecules, influencing various metabolic pathways.
The biological activity of this compound is primarily attributed to two mechanisms:
- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to inhibit the activity of certain enzymes. This inhibition can disrupt metabolic pathways essential for cell survival and proliferation.
- Formation of Reactive Intermediates : The nitro group can be reduced to form reactive species that may bind to cellular targets, leading to altered cellular functions and potential cytotoxic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.78 μg/mL, indicating potent activity comparable to established antituberculosis drugs like rifampicin and isoniazid .
Antitumor Activity
The compound has also been investigated for its antitumor potential. Studies have shown that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. The mechanism involves the activation of apoptotic pathways, evidenced by an increase in annexin V-FITC positive cells during treatment .
Study on Antimicrobial Efficacy
A study synthesized various benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, including this compound. These compounds were tested for their ability to inhibit Mycobacterium tuberculosis. Results indicated that the hybrids displayed excellent antitubercular activity with selectivity indices greater than 30, suggesting low cytotoxicity against mammalian cells while effectively targeting the bacteria .
Antitumor Mechanism Investigation
Another research effort focused on the compound's ability to induce apoptosis in tumor cells. The study highlighted that treatment with this compound led to significant increases in apoptotic markers, suggesting its potential as a therapeutic agent in cancer treatment .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | MIC (μg/mL) | Notes |
---|---|---|---|
Antimicrobial | Mycobacterium tuberculosis | 0.78 | Comparable to rifampicin |
Antitumor | MDA-MB-231 (breast cancer) | - | Induces apoptosis via annexin V-FITC increase |
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-13-5-3-2-4-12(13)14-21(18,19)11-8-6-10(7-9-11)15(16)17/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQLXQLWQPTIHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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